4-Chlorobenzonitrile oxide
Overview
Description
4-Chlorobenzonitrile is an organic compound with the formula ClC6H4CN . It is a white solid . The compound, one of three isomers of chlorobenzonitrile, is produced industrially by ammoxidation of 4-chlorotoluene . It is of commercial interest as a precursor to pigments .
Synthesis Analysis
The synthesis of 4-Chlorobenzonitrile involves the ammoxidation of 2-chlorotoluene . The catalytic properties of nanostructured CrVO4 were investigated for the vapor phase ammoxidation of 2-chlorotoluene to 2-chlorobenzonitrile . The monoclinic CrVO4 nanostructures exhibited excellent catalytic performance due to the proper distribution of V-O-Cr bond .Molecular Structure Analysis
The molecular structure of 4-Chlorobenzonitrile is represented by the formula ClC6H4CN . It has a molar mass of 137.57 g·mol−1 .Chemical Reactions Analysis
4-Chlorobenzonitrile is produced industrially by the ammoxidation of 4-chlorotoluene . The reaction involves a nucleophilic acyl substitution on an aldehyde, with the leaving group concurrently attacking another aldehyde in the second step .Physical And Chemical Properties Analysis
4-Chlorobenzonitrile is a white solid with a melting point of 97 °C (207 °F; 370 K) . It has a molar mass of 137.57 g·mol−1 . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Scientific Research Applications
1. Cycloaddition Reactions
4-Chlorobenzonitrile oxide is used in 1,3-dipolar cycloaddition reactions with various dipolarophiles, forming new cycloadducts. These reactions, studied using activation energy calculations and density functional theory-based reactivity indexes, are crucial for understanding the reactivity and regiochemistry of such compounds (Bakavoli et al., 2013).
2. Oxidation Processes
Research indicates the oxidation of 4-chlorobenzamidoxime by various chemical systems leading to the formation of 4-chlorobenzonitrile. This study highlights the importance of the oxidizing agent in determining the final product and its amounts (Vadon-Le Goff et al., 2000).
3. Structural and Thermodynamic Properties
A study explored the structural and thermodynamic properties of chlorobenzonitrile isomers, including 4-chlorobenzonitrile. Using various experimental techniques and computational studies, the research provided insights into intermolecular interactions and polymorphism related to these compounds (Rocha et al., 2014).
Mechanism of Action
The mechanism of action of 4-Chlorobenzonitrile involves the base-induced disproportionation of an aldehyde lacking a hydrogen atom in the alpha position . The reaction involves a nucleophilic acyl substitution on an aldehyde, with the leaving group concurrently attacking another aldehyde in the second step .
Safety and Hazards
4-Chlorobenzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes serious eye irritation and is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .
Future Directions
Future research on 4-Chlorobenzonitrile oxide could focus on its solid-state chemistry . Questions of interest include whether nitrile oxide dimerization occurs in the solid state, which of the three dimers is formed as the result of solid-state dimerization, and whether different polymorphs of the same nitrile oxide yield different solid-state dimerization products .
properties
IUPAC Name |
4-chlorobenzonitrile oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-7-3-1-6(2-4-7)5-9-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOYCUFNPVCWJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#[N+][O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165791 | |
Record name | Benzonitrile, 4-chloro-, N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzonitrile oxide | |
CAS RN |
15500-74-0 | |
Record name | Benzonitrile, 4-chloro-, N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015500740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 4-chloro-, N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Chlorobenzonitrile oxide react with different molecules, and what determines the outcome of these reactions?
A: 4-Chlorobenzonitrile oxide acts as a "dipole" in a specific type of reaction known as a 1,3-dipolar cycloaddition. [, ] Essentially, it readily forms a ring structure by connecting with another molecule possessing suitable characteristics, termed a "dipolarophile." [, ] Research has shown that 4-Chlorobenzonitrile oxide reacts with various dipolarophiles, including acrylonitrile, vinyl acetate, and allyl bromide, leading to the formation of novel cycloadducts. [] The exact outcome of these reactions, particularly which product is preferentially formed (regioselectivity), is determined by a combination of factors, including the electronic and structural properties of both the 4-Chlorobenzonitrile oxide and the reacting dipolarophile. [, ]
Q2: How do scientists predict the regioselectivity of 4-Chlorobenzonitrile oxide reactions?
A: Theoretical calculations play a crucial role in understanding and predicting the regioselectivity of 4-Chlorobenzonitrile oxide cycloaddition reactions. [, ] By employing computational methods like density functional theory (DFT) and calculating activation energies, researchers can assess the relative ease of different reaction pathways. [, ] Additionally, theoretical calculations of 13C NMR chemical shifts, a technique used to characterize molecules, provide valuable data that can be compared to experimental observations to confirm the structure of the resulting cycloadducts. [] This approach enables scientists to predict the most likely products of these reactions, providing valuable insights for synthetic chemists and guiding the design of novel compounds. [, ]
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